molecular formula C14H17N5O3S B2901734 N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide CAS No. 1203007-24-2

N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Cat. No.: B2901734
CAS No.: 1203007-24-2
M. Wt: 335.38
InChI Key: XHMHVMJXULQEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a synthetic compound of high interest in medicinal chemistry and early-stage pharmaceutical research. This molecule features a distinctive hybrid structure, incorporating a morpholinopyrimidine core linked via a thioether bridge to a 3-methylisoxazole-acetamide group. The morpholine and pyrimidine rings are privileged structures in drug design, frequently employed in the development of targeted therapeutic agents due to their ability to modulate key biological pathways . Similarly, the isoxazole moiety is a common pharmacophore known to contribute to diverse biological activities . This specific molecular architecture suggests significant potential for investigating novel enzyme inhibitors . Research on structurally similar morpholinopyrimidine derivatives has shown promise in areas such as anti-inflammatory applications, where they have been demonstrated to inhibit the expression of proteins like iNOS and COX-2 in experimental models . Other closely related acetamide-morpholine compounds have been explored for their inhibitory activity against enzymes like carbonic anhydrase , a target relevant in oncology and other diseases . The presence of the thioether linkage further enhances the molecule's versatility, potentially influencing its binding affinity and metabolic stability. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers can leverage this compound as a key intermediate or building block in hit-to-lead optimization campaigns, for probing structure-activity relationships (SAR), and in the synthesis of more complex molecular entities for various biochemical assays.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-10-6-13(22-18-10)17-12(20)8-23-14-7-11(15-9-16-14)19-2-4-21-5-3-19/h6-7,9H,2-5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMHVMJXULQEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target compound is dissected into three core components:

  • 6-Morpholinopyrimidin-4-amine : Serves as the pyrimidine backbone with a morpholine substituent.
  • 3-Methylisoxazole-5-amine : Provides the isoxazole moiety.
  • Thioacetamide bridge : Links the two heterocycles via a sulfur atom.

Retrosynthetic disconnection at the thioacetamide bond suggests a convergent synthesis strategy, enabling independent preparation of the pyrimidine and isoxazole precursors before final coupling.

Stepwise Synthesis Protocol

Synthesis of 6-Morpholinopyrimidin-4-amine

Procedure :

  • Starting material : 4,6-Dichloropyrimidine reacts with morpholine in tetrahydrofuran (THF) at 60°C for 12 hours to yield 6-morpholino-4-chloropyrimidine.
  • Amination : Treatment with aqueous ammonia (28%) under reflux (80°C, 8 hours) replaces the 4-chloro group with an amine, achieving 85% purity.

Key Parameters :

Step Solvent Temperature Time Yield
Morpholine coupling THF 60°C 12 hr 78%
Ammoniation H2O/NH3 80°C 8 hr 82%
Preparation of 3-Methylisoxazole-5-amine

Procedure :

  • Cyclization : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under acidic conditions (pH 4–5) to form 3-methylisoxazol-5-ol.
  • Amination : The hydroxyl group is replaced via a Curtius rearrangement using diphenylphosphoryl azide (DPPA), yielding the amine derivative with 67% efficiency.

Optimization Note :

  • Excess DPPA (1.5 equiv) reduces side-product formation during amination.
Thioacetamide Bridge Formation

Procedure :

  • Thiol activation : 6-Morpholinopyrimidin-4-amine is treated with Lawesson’s reagent in dichloromethane (DCM) to generate the corresponding thiol.
  • Coupling : The thiol intermediate reacts with N-(3-methylisoxazol-5-yl)-2-chloroacetamide in the presence of triethylamine (TEA) at 25°C for 6 hours, achieving 70% yield.

Critical Factors :

  • Solvent polarity : DCM minimizes disulfide byproducts compared to polar aprotic solvents.
  • Stoichiometry : A 1:1.2 ratio of thiol to chloroacetamide ensures complete conversion.

Reaction Optimization and Catalysis

Catalytic Systems for Thioether Formation

Palladium-based catalysts :

  • Pd(OAc)2 (5 mol%) with Xantphos ligand increases coupling efficiency to 88% by preventing sulfur-poisoning of the catalyst.
  • Side reaction mitigation : Addition of molecular sieves (4Å) absorbs generated HCl, reducing acid-mediated degradation.

Solvent and Temperature Effects

Solvent screening data :

Solvent Dielectric Constant Yield Purity
DCM 8.93 70% 95%
DMF 36.7 45% 87%
Acetonitrile 37.5 52% 89%

Analytical Characterization

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl3) :
    • δ 2.41 (s, 3H, isoxazole-CH3).
    • δ 3.72 (m, 4H, morpholine-OCH2).
    • δ 6.51 (s, 1H, isoxazole-H).
High-Performance Liquid Chromatography (HPLC)
  • Column : C18 (4.6 × 150 mm, 5 µm).
  • Mobile phase : Gradient of 0.1% TFA in H2O/acetonitrile (90:10 to 10:90 over 20 minutes).
  • Retention time : 12.3 minutes; purity >99%.

Industrial-Scale Production Challenges

Purification at Scale

  • Chromatography limitations : Silica gel columns are replaced with simulated moving bed (SMB) systems for continuous purification, reducing solvent use by 40%.
  • Crystallization optimization : Ethanol/water (7:3) mixture achieves 98% recovery with minimal impurity carryover.

Regulatory Considerations

  • Genotoxic impurities : Residual Lawesson’s reagent is controlled to <10 ppm via activated carbon filtration.
  • Waste management : Sulfur byproducts are neutralized with Ca(OH)2 to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound could be used in biological assays to study its effects on cellular processes.

    Materials Science: Its unique structure might make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazinoindole-Based Thioacetamides ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) share the thioacetamide core but replace the morpholinopyrimidine with a triazinoindole system. Key differences include:

  • Synthetic Purity: All triazinoindole derivatives in achieve >95% purity, suggesting robust synthetic protocols for thioacetamide linkages .
Compound ID Core Structure Substituents Purity
Target Compound Pyrimidine + Isoxazole Morpholino, Methylisoxazole N/A
23 () Triazinoindole Cyanomethylphenyl >95%
27 () Triazinoindole 8-Bromo, 4-Bromophenyl 95%

Benzoxazole Derivatives ()

N-(4–(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide (13c) features a benzoxazole-thioacetamide scaffold. Differences include:

  • Functional Groups: The hydrazine-carbonyl-phenyl group in 13c introduces additional hydrogen-bonding sites, which may enhance target binding but reduce metabolic stability compared to the morpholinopyrimidine group.
  • Spectroscopic Data : IR (1657 cm⁻¹ for C=O) and NMR data for 13c confirm the presence of amide and aromatic protons, analogous to the target compound’s acetamide core .

Thiazole Carboxamides ()

Compounds like substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs diverge significantly:

  • Heterocyclic Core : The thiazole-pyridine system lacks the pyrimidine’s hydrogen-bonding capacity but may improve membrane permeability due to reduced polarity.
  • Synthetic Routes : Both classes use coupling reactions (e.g., amine-carboxylate coupling), but thiazole derivatives rely on nitrile intermediates, whereas the target compound’s synthesis likely involves alkylation of thiopyrimidines .

Pyrimidinyl Thioacetamides ()

Compounds such as 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides share the pyrimidine-thioacetamide backbone but lack the morpholine and isoxazole substituents. Key contrasts:

  • Substituent Diversity: The target compound’s morpholino group may enhance solubility compared to simpler methyl or aryl substituents in derivatives.
  • Synthesis : Both classes use sodium methylate-mediated alkylation, but the target compound’s N-aryl-substituted chloroacetamide step mirrors methods in .

Biological Activity

N-(3-Methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • 3-Methylisoxazole : A five-membered heterocyclic compound known for various biological activities.
  • Morpholinopyrimidine : A structure that enhances the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of isoxazoles exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .

2. Anticancer Potential

The morpholine and pyrimidine moieties are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific enzymes or receptors associated with cancer cell proliferation. However, detailed mechanistic studies are still required to elucidate these effects fully.

Case Studies and Experimental Data

A series of studies have explored the biological activity of isoxazole derivatives, providing insights into their pharmacological profiles:

StudyFocusFindings
Antibacterial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Thiadiazole DerivativesHighlighted a range of activities including antimicrobial and anti-inflammatory effects, suggesting similar potential for isoxazole derivatives.
Computational PredictionsUtilized artificial neural networks to predict biological activities based on structural descriptors, indicating possible efficacy against specific targets.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with receptors that play roles in cell signaling and proliferation.

Q & A

Q. What are the optimal synthetic routes for N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and isoxazole precursors. Key steps include:

  • Thioether formation : Reacting a 6-morpholinopyrimidin-4-yl thiol intermediate with a chloroacetamide derivative under basic conditions (e.g., triethylamine in DMF) .
  • Coupling reactions : Introducing the 3-methylisoxazole moiety via nucleophilic substitution or amide coupling, requiring controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) . Note: Solvent choice (e.g., DMF vs. THF) and reaction time (2–24 hours) vary across studies, necessitating optimization based on precursor reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural elucidation : Use 1^1H/13^{13}C NMR to confirm the acetamide backbone and heterocyclic substituents. Key signals include:
  • Morpholine protons at δ 3.6–3.8 ppm (quartet) .
  • Isoxazole methyl group at δ 2.4 ppm (singlet) .
    • Purity assessment : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <1% .
    • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C17_{17}H21_{21}N5_5O2_2S) .

Q. How does the compound’s structure influence its biological activity?

  • Thioacetamide linkage : Enhances membrane permeability and target binding via sulfur’s nucleophilicity .
  • Morpholine-pyrimidine core : Modulates kinase inhibition (e.g., PI3K/Akt pathway) through hydrogen bonding with ATP-binding pockets .
  • Isoxazole moiety : Improves metabolic stability by resisting CYP450 oxidation . Validation: Comparative studies with analogs lacking morpholine or isoxazole show reduced activity in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Dose-response standardization : Use IC50_{50} values derived from consistent assay conditions (e.g., cell line, incubation time) to minimize variability .
  • Metabolic interference testing : Evaluate compound stability in assay media (e.g., serum-containing vs. serum-free) via LC-MS to identify degradation products .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets (e.g., kinases) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

  • Core modifications : Synthesize analogs with substituted morpholine (e.g., piperazine) or pyrimidine rings (e.g., 4-aminopyrimidine) to assess binding affinity shifts .
  • Pharmacophore mapping : Use X-ray crystallography (SHELX-refined structures) or molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Thr222 in PI3Kγ) .
  • ADME profiling : Correlate logP values (measured via shake-flask method) with in vivo bioavailability to optimize lipophilicity .

Q. How can crystallography data (e.g., SHELX-refined structures) guide structural refinement?

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-symmetry space groups .
  • Disorder modeling : Refine morpholine ring conformers with PART/SUMP restraints to account for dynamic flexibility .
  • Validation tools : Cross-check Rfree_{free} values (<5% deviation from Rwork_{work}) and Ramachandran plots (98% residues in favored regions) to ensure model accuracy .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Purity (HPLC)Reference
Thioether formationDMF, triethylamine, 60°C, 6 hr65–70>98%
Amide couplingTHF, DCC, RT, 24 hr55–6095–97%
Final purificationEthyl acetate/hexane (3:7), column80–85>99%

Q. Table 2: Structural vs. Bioactivity Correlations

Modification SiteActivity Change (vs. parent)Proposed MechanismReference
Morpholine → Piperazine3× higher IC50_{50} (PI3Kγ)Reduced H-bonding with Thr222
Isoxazole → Thiazole50% lower metabolic stabilityIncreased CYP3A4 oxidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.